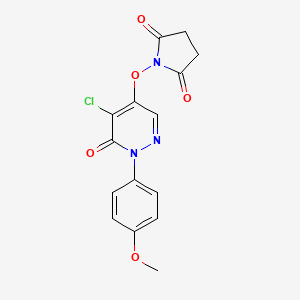
1-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C15H12ClN3O5 and its molecular weight is 349.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)oxy)dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 320421-76-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H12ClN3O5, with a molecular weight of approximately 335.73 g/mol. It features a pyrrole ring fused with a pyridazine moiety and incorporates a chloro and methoxy substituent that may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrrole and pyridazine can inhibit the growth of cancer cell lines. For instance, related compounds have demonstrated inhibitory effects on colon cancer cell lines such as HCT116 and SW620, with GI50 values in the nanomolar range .
- Tyrosine Kinase Inhibition : The compound is hypothesized to interact with ATP-binding sites of growth factor receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in tumor progression . This interaction suggests a mechanism for its antitumor effects.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may disrupt signaling pathways involved in cell growth and survival.
- Interaction with Lipid Membranes : It has been suggested that the compound can integrate into lipid bilayers, altering membrane properties and potentially affecting receptor signaling .
- Antioxidant Properties : Some derivatives have shown antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibits growth in HCT116 (GI50 ~ 1.0–1.6 × 10^-8 M) | Dubinina et al., 2007 |
| Tyrosine Kinase Inhibition | Interaction with EGFR and VEGFR2 | Garmanchuk et al., 2013 |
| Antioxidant | Exhibits low toxicity and antioxidant properties | Kuznietsova et al., 2016 |
Case Studies
Several studies have explored the biological activity of related compounds:
- Case Study 1 : A study demonstrated that a derivative similar to the compound inhibited colon cancer cell proliferation significantly in vitro and reduced tumor growth in vivo in rat models . This highlights its potential as a therapeutic agent against colorectal cancer.
- Case Study 2 : Another research effort focused on the molecular docking studies which revealed strong binding affinities of these compounds to the ATP-binding sites of key receptors involved in cancer signaling pathways .
Propriétés
IUPAC Name |
1-[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]oxypyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c1-23-10-4-2-9(3-5-10)18-15(22)14(16)11(8-17-18)24-19-12(20)6-7-13(19)21/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAALJFOXLOKLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)ON3C(=O)CCC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














